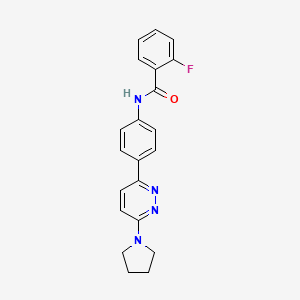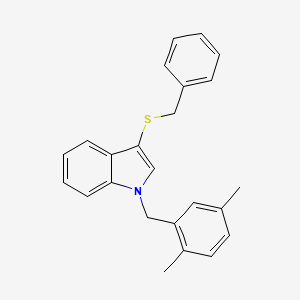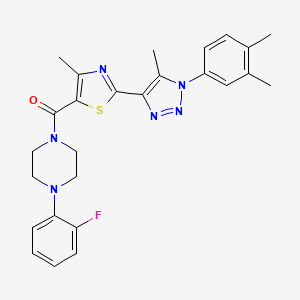![molecular formula C16H13NO3S B2971217 (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-89-5](/img/structure/B2971217.png)
(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, the Paal-Knorr Thiophene Synthesis allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of an excess of a source of sulfur such as phosphorous pentasulfide or Lawesson’s reagent .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be influenced by various factors. For example, solvent characteristics play a major role in determining the morphology of the organic material .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the [2+2+2] cycloaddition is an elegant, atom-efficient and group tolerant process for the synthesis of carbo- and heterocycles, mostly aromatic, involving the formation of several C–C bonds in a single step .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by various factors. For example, the alkyl chain length of the α,ω-di(thiophen-2-yl)alkanes was found to play an important role in regulating the molecular packing, orientation, and crystallinity of crystals within the PTB7-Th:PC 71 BM blend .Applications De Recherche Scientifique
Corrosion Inhibition
Acrylamide derivatives have been researched for their effectiveness as corrosion inhibitors. A study focusing on the corrosion inhibition of copper in nitric acid solutions found that specific acrylamide derivatives were effective, suggesting potential applications in protecting metals from corrosion in industrial settings (Ahmed Abu-Rayyan et al., 2022).
Optical Limiting Materials
Thiophene dyes, including those containing acrylamide units, have been explored for their nonlinear optical limiting behavior, making them useful in optoelectronic devices aimed at protecting human eyes and optical sensors. These materials are of interest for stabilizing light sources in optical communications, demonstrating the versatility of acrylamide derivatives in photonics (S. Anandan et al., 2018).
Environmental and Safety Concerns
Research into the environmental fate, neurotoxicity, and safety of acrylamide and polyacrylamide includes assessing their use in industrial applications, their presence in the environment, and potential health risks. Acrylamide, being highly water-soluble, poses a risk of neurotoxicity in humans and animals, emphasizing the need for safe handling and usage practices (Eldon A. Smith & F. Oehme, 1991).
Polymer Science
Acrylamide derivatives are significant in polymer science, where they are used to create various polymers with specific properties. Studies on the polymerization kinetics and applications of these materials provide insights into their potential uses in creating innovative materials with tailored properties (B. Cho et al., 1999).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(8-6-13-3-2-10-21-13)17-11-12-5-7-15(20-12)14-4-1-9-19-14/h1-10H,11H2,(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCONVXABSCURQM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)






![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)



![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2971154.png)